molecular formula C4H6N2S2 B13424364 N,N-Dimethylthiocarbamoyl Isothiocyanate

N,N-Dimethylthiocarbamoyl Isothiocyanate

Cat. No.: B13424364
M. Wt: 146.2 g/mol
InChI Key: HWWZNIZZCORSRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethylthiocarbamoyl Isothiocyanate is a chemical compound used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals. It is known for its role in the production of insect chemosterilants and other bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethylthiocarbamoyl Isothiocyanate can be synthesized through several methods. One common approach involves the reaction of primary amines with carbon disulfide (CS₂) in the presence of a base to form dithiocarbamate salts. These salts are then decomposed using tosyl chloride or other desulfurylating agents to yield the desired isothiocyanate . Another method involves the use of cyanuric acid as a desulfurylation reagent under aqueous conditions .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes but on a larger scale. The choice of solvent and reaction conditions is crucial for optimizing yield and purity. The use of non-toxic and cost-effective reagents is preferred for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethylthiocarbamoyl Isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include thioureas, sulfoxides, sulfones, and various substituted derivatives .

Scientific Research Applications

N,N-Dimethylthiocarbamoyl Isothiocyanate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex organic molecules.

    Biology: It serves as a reagent in biochemical assays and labeling experiments.

    Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of bioactive compounds with antimicrobial and anticancer properties.

    Industry: It is used in the production of agrochemicals, including insect chemosterilants

Mechanism of Action

The mechanism of action of N,N-Dimethylthiocarbamoyl Isothiocyanate involves its ability to react with nucleophiles, such as amino groups in proteins and enzymes. This reactivity allows it to modify biological molecules, leading to various biological effects. For example, it can inhibit enzyme activity by forming covalent bonds with active site residues .

Comparison with Similar Compounds

Similar Compounds

  • Phenyl Isothiocyanate
  • Allyl Isothiocyanate
  • Benzyl Isothiocyanate
  • Sulforaphane

Uniqueness

N,N-Dimethylthiocarbamoyl Isothiocyanate is unique due to its specific reactivity and the types of bioactive molecules it can produce. Unlike other isothiocyanates, it is particularly effective in the synthesis of insect chemosterilants and certain pharmaceuticals .

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique reactivity and ability to form various bioactive molecules make it a valuable tool in scientific research and industrial production.

Properties

Molecular Formula

C4H6N2S2

Molecular Weight

146.2 g/mol

IUPAC Name

1,1-dimethyl-3-(sulfanylidenemethylidene)thiourea

InChI

InChI=1S/C4H6N2S2/c1-6(2)4(8)5-3-7/h1-2H3

InChI Key

HWWZNIZZCORSRR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=S)N=C=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.